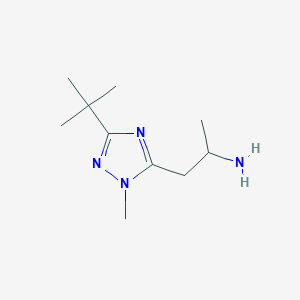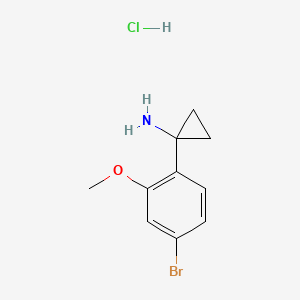
1-(4-Bromo-2-methoxyphenyl)cyclopropan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-2-methoxyphenyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C10H13BrClNO It is a cyclopropane derivative with a bromo and methoxy substituent on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-methoxyphenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Bromination: The starting material, 2-methoxyphenyl, undergoes bromination to introduce the bromo substituent at the 4-position.
Cyclopropanation: The brominated intermediate is then subjected to cyclopropanation using a suitable cyclopropanating agent, such as diazomethane, in the presence of a catalyst.
Amination: The cyclopropane intermediate is then reacted with an amine source to introduce the amine group at the 1-position of the cyclopropane ring.
Hydrochloride Formation: Finally, the amine compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(4-Bromo-2-methoxyphenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides, nitriles, or other substituted derivatives.
科学的研究の応用
1-(4-Bromo-2-methoxyphenyl)cyclopropan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-Bromo-2-methoxyphenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromo and methoxy substituents on the phenyl ring can influence its binding affinity and selectivity towards these targets. The cyclopropane ring provides rigidity to the molecule, which can affect its overall conformation and interaction with biological pathways.
類似化合物との比較
Similar Compounds
- 1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-amine hydrochloride
- 1-(2-Bromo-5-methoxyphenyl)cyclopropan-1-amine hydrochloride
- 1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine hydrochloride
Uniqueness
1-(4-Bromo-2-methoxyphenyl)cyclopropan-1-amine hydrochloride is unique due to the specific positioning of the bromo and methoxy groups on the phenyl ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C10H13BrClNO |
|---|---|
分子量 |
278.57 g/mol |
IUPAC名 |
1-(4-bromo-2-methoxyphenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H12BrNO.ClH/c1-13-9-6-7(11)2-3-8(9)10(12)4-5-10;/h2-3,6H,4-5,12H2,1H3;1H |
InChIキー |
RYFLHCQNFXSTSO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)Br)C2(CC2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




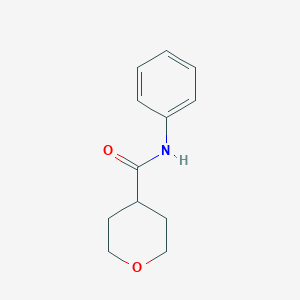
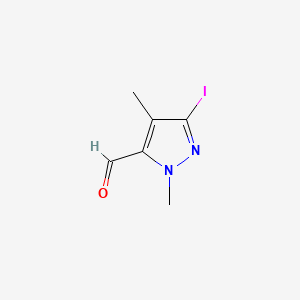
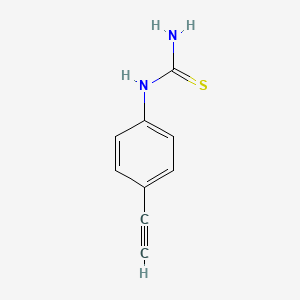

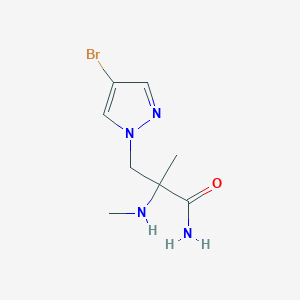
![Tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B15299817.png)
![diethyl [(1E)-3-(1-aminocyclobutyl)prop-1-en-1-yl]phosphonate hydrochloride](/img/structure/B15299831.png)
![1,3,7-Triazaspiro[4.4]nonan-2-one dihydrochloride](/img/structure/B15299832.png)
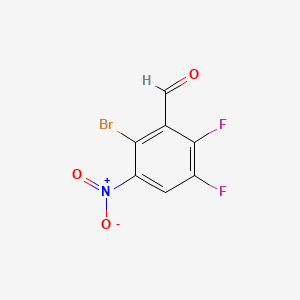
![2-[(4-Aminophenyl)amino]propane-1,3-diol dihydrochloride](/img/structure/B15299849.png)

